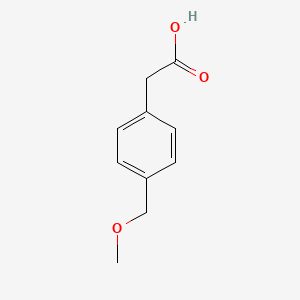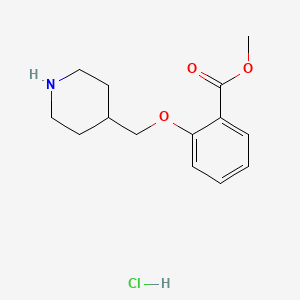![molecular formula C9H17N3 B1322838 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 1007520-32-2](/img/structure/B1322838.png)
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine” is a chemical compound . It is also known as "N-methyl(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride" .
Synthesis Analysis
The synthesis of this compound or its analogs involves various chemical reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Also, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine” can be analyzed using various techniques such as FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single-crystal diffraction, differential scanning calorimetry (DSC), and thermogravimetric-differential thermal analysis (TG-DTG) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various interactions . For instance, H-bonding interactions with both Arg287 and Tyr283 through its diethylaminomethylsulphonamide fragment have been observed .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine” include a density of 1.02 g/cm3, a boiling point of 236.8ºC at 760 mmHg, and a flash point of 97ºC . Its molecular formula is C10H17N3O4 and it has a molecular weight of 243.260 .Applications De Recherche Scientifique
It’s important to note that the use of such compounds is typically subject to rigorous testing and experimentation in the lab. The specific applications and results can vary greatly depending on the context of the research, including the scientific field, the experimental setup, and the specific goals of the research.
Pharmaceutical Research
Compounds with similar structures have been used in the development of new drugs. For example, fluconazole and posaconazole, which are known to inhibit CYP51, were taken as the positive control in one study .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Energetic Materials Research
Pyrazole derivatives have been studied for their potential use as high-performance and low-sensitivity energetic materials .
Propriétés
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-10-6-9-7(2)11-12(4)8(9)3/h10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXGKHVBQSAEKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N(N=C1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)





![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)



![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)